![molecular formula C20H25N3O3 B5652577 (3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)
(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
货号 B5652577
分子量: 355.4 g/mol
InChI 键: DYCCFYBKBICFMW-OXQOHEQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound is related to pyrrole-derivatives, which have significant pharmacological properties and are subjects of continuous research in medicinal chemistry.
Synthesis Analysis
- Synthesis involves complex pathways, often including Claisen rearrangement/cross-metathesis reactions or asymmetric reduction of prochiral ketones (Palmer et al., 2007).
Molecular Structure Analysis
- The molecular structure features a complex system involving pyrrole and imidazole rings, contributing to its unique chemical properties.
- Substituent variations, especially in the aryl group, influence the compound's properties and activity (Quiroga et al., 2013).
Chemical Reactions and Properties
- The compound can participate in a variety of chemical reactions, including hydrogen bonding and methylation, which can modify its structure and properties significantly (Yıldırım et al., 2005).
Physical Properties Analysis
- Physical properties, such as solubility and crystalline structure, can be significantly influenced by the nature and position of substituents in the compound’s structure (Yang et al., 2002).
Chemical Properties Analysis
- The compound's reactivity is influenced by its complex structure, including the presence of multiple rings and functional groups.
- It shows potential as a building block for developing new chemical entities with varied biological activities (Pegklidou et al., 2010).
属性
IUPAC Name |
(3aR,9bR)-2-[(2-butyl-1H-imidazol-5-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-8-18-21-9-14(22-18)10-23-11-16-15-6-4-5-7-17(15)26-13-20(16,12-23)19(24)25/h4-7,9,16H,2-3,8,10-13H2,1H3,(H,21,22)(H,24,25)/t16-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCCFYBKBICFMW-OXQOHEQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CC3C4=CC=CC=C4OCC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1)CN2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别